5-bromo-4-chloropyridin-3-amine hydrochloride
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic compounds. Its presence is fundamental to a vast array of bioactive molecules, including vitamins, coenzymes, and a multitude of pharmaceuticals. The nitrogen atom in the pyridine ring not only influences the ring's electronic properties, making it electron-deficient, but also provides a site for hydrogen bonding and protonation, which can be crucial for molecular recognition and biological activity. This unique combination of properties has cemented the pyridine scaffold as a privileged structure in medicinal chemistry and materials science.
Strategic Importance of Halogen and Amine Substituents in Chemical Synthesis
The strategic placement of halogen and amine substituents on a pyridine ring dramatically expands its synthetic potential. Halogen atoms, such as bromine and chlorine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are pivotal for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The position of the halogens on the pyridine ring dictates the regioselectivity of these transformations.
The amine group, on the other hand, is a versatile functional handle. It can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution. Furthermore, it can be readily converted into a wide range of other functional groups, including amides, sulfonamides, and diazonium salts, the latter of which are highly useful synthetic intermediates. The interplay between the electron-donating amine group and the electron-withdrawing halogen atoms on the pyridine ring creates a unique electronic environment that influences the molecule's reactivity and properties.
Overview of Research Trajectories for Multifunctional Pyridine Derivatives
Research into multifunctional pyridine derivatives, such as 5-bromo-4-chloropyridin-3-amine (B1524581) hydrochloride, is largely driven by their utility as building blocks in the synthesis of more complex molecules with desired functionalities. A significant research trajectory involves the use of these compounds as precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to exhibit a range of biological activities, including kinase inhibition.
The differential reactivity of the halogen substituents (e.g., bromine vs. chlorine) can be exploited for selective, stepwise functionalization, allowing for the controlled and systematic construction of target molecules. For instance, the carbon-bromine bond is often more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective transformations at the 5-position.
Furthermore, the amino group can be utilized to introduce pharmacophoric elements or to modulate the physicochemical properties of the final compounds, such as solubility and lipophilicity. The hydrochloride salt form of the amine enhances its water solubility and stability, making it more amenable to handling and use in various chemical reactions.
While specific, in-depth research focused solely on 5-bromo-4-chloropyridin-3-amine hydrochloride is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds that are subjects of active investigation. The research on similarly substituted pyridines points towards their potential application in the development of novel therapeutics, particularly in the area of oncology and infectious diseases. For example, various bromo- and chloro-substituted aminopyrimidine and aminopyridine derivatives have been investigated as potent kinase inhibitors and antimicrobial agents. researchgate.net This suggests that this compound is a valuable, albeit under-documented, intermediate for the synthesis of compounds with potential biological significance.
Compound Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₅H₄BrClN₂·HCl |
| Molecular Weight | 243.92 g/mol |
| CAS Number | 186548-39-0 |
Synthesis of Related Compounds
A common synthetic route to produce halogenated pyridines often involves the direct halogenation of a substituted pyridine precursor. For instance, a method for synthesizing the related compound 5-Bromo-2,4-dichloropyridine (B1280864) starts with 2-amino-4-chloropyridine (B16104). This precursor undergoes bromination, followed by a diazotization reaction and subsequent chlorination to yield the final product. google.com This general strategy highlights a potential pathway for the synthesis of 5-bromo-4-chloropyridin-3-amine.
Structure
3D Structure of Parent
Properties
CAS No. |
2613381-40-9 |
|---|---|
Molecular Formula |
C5H5BrCl2N2 |
Molecular Weight |
243.91 g/mol |
IUPAC Name |
5-bromo-4-chloropyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H4BrClN2.ClH/c6-3-1-9-2-4(8)5(3)7;/h1-2H,8H2;1H |
InChI Key |
LQNBPIGKNPVWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution (SNAr) Chemistry
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyridine (B92270), particularly when substituted with good leaving groups such as halogens. fishersci.co.uk The pyridine nitrogen atom strongly withdraws electron density from the ring, facilitating the attack of nucleophiles, especially at the positions ortho and para (C2, C4, C6) to the nitrogen. youtube.comyoutube.com
The 5-bromo-4-chloropyridin-3-amine (B1524581) molecule possesses two halogen substituents that can potentially act as leaving groups in SNAr reactions. The relative reactivity of these halogens is determined by two primary factors: the intrinsic leaving group ability of the halide and the electronic activation of the carbon atom to which it is attached.
In SNAr reactions, the rate-determining step is typically the formation of the negatively charged intermediate (Meisenheimer complex). fishersci.co.uk The stability of this intermediate is paramount. The general order of leaving group ability for halogens in SNAr is often F > Cl > Br > I, which correlates with the electronegativity of the halogen and the polarization of the C-X bond.
However, the position of the halogen on the pyridine ring is the most critical factor. The chloro group is at the C4 position, which is para to the ring nitrogen. This position is highly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. youtube.comyoutube.com The bromo group is at the C5 position, which is meta to the ring nitrogen, and does not benefit from such resonance stabilization. Therefore, the C4-Cl bond is significantly more susceptible to nucleophilic displacement than the C5-Br bond. This positional activation typically overrides the intrinsic leaving group abilities of the halogens.
Common nucleophiles used in SNAr reactions on halopyridines include amines, alkoxides, thiols, and cyanide, which can displace the activated chloro group at the C4 position. fishersci.co.ukyoutube.com
| Nucleophile Type | Example | Expected Reaction Site | Product Type |
|---|---|---|---|
| Amines | Morpholine, Piperidine | C4 (Displacement of -Cl) | 4-Amino-5-bromo-pyridin-3-amine derivative |
| Alkoxides | Sodium Methoxide (NaOMe) | C4 (Displacement of -Cl) | 5-Bromo-4-methoxy-pyridin-3-amine |
| Thiols | Sodium Thiophenoxide (NaSPh) | C4 (Displacement of -Cl) | 5-Bromo-4-(phenylthio)-pyridin-3-amine |
Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is strongly electron-withdrawing (-I and -R effects), which deactivates the ring towards electrophiles but strongly activates it towards nucleophiles at the C2, C4, and C6 positions. youtube.com
Halogen Groups (-Cl, -Br): Both chlorine and bromine are electron-withdrawing through their inductive effect (-I), which further increases the electrophilicity of the pyridine ring and enhances its reactivity towards nucleophiles.
Amine Group (-NH₂): In the free base form, the amino group at C3 is electron-donating via resonance (+R effect) and electron-withdrawing via induction (-I effect). The resonance effect, which increases electron density in the ring, tends to deactivate the system towards nucleophilic attack.
Ammonium (B1175870) Group (-NH₃⁺): As the hydrochloride salt, the amine is protonated to form an ammonium group. This -NH₃⁺ group is a powerful electron-withdrawing group (-I effect), which significantly activates the entire ring system towards SNAr by further reducing its electron density.
The collective effect of the pyridine nitrogen, two inductively withdrawing halogens, and the strongly withdrawing -NH₃⁺ group makes the ring of 5-bromo-4-chloropyridin-3-amine hydrochloride exceptionally electron-deficient and highly susceptible to nucleophilic attack.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+/-R) | Overall Effect on SNAr Reactivity |
|---|---|---|---|---|
| Pyridine Nitrogen | 1 | Strongly Withdrawing | Strongly Withdrawing | Strongly Activating (at C2, C4, C6) |
| Ammonium (-NH₃⁺) | 3 | Strongly Withdrawing | N/A | Strongly Activating |
| Chlorine (-Cl) | 4 | Withdrawing | Weakly Donating | Activating |
| Bromine (-Br) | 5 | Withdrawing | Weakly Donating | Activating |
As established, the regioselectivity of SNAr reactions on 5-bromo-4-chloropyridin-3-amine is overwhelmingly directed to the C4 position.
Theoretical Insights: Computational models, such as those calculating the Lowest Unoccupied Molecular Orbital (LUMO) distribution or the molecular electrostatic potential (ESP), are used to predict the most likely site for nucleophilic attack. chemrxiv.org For this molecule, such calculations would confirm that the C4 carbon atom is the most electrophilic center. This is due to the combined electron-withdrawing effects of the adjacent C5-bromo group, the C3-amino group, and, most importantly, the para-positioned ring nitrogen that can stabilize the intermediate via resonance.
Experimental Insights: Experimental data from analogous polysubstituted pyridines and other nitrogen heterocycles consistently show that nucleophilic substitution preferentially occurs at positions that are either ortho or para to the ring nitrogen. youtube.comyoutube.comresearchgate.net For example, studies on 2,4-dichloropyrimidines demonstrate a strong preference for substitution at the C4 position. nih.gov Therefore, the reaction of 5-bromo-4-chloropyridin-3-amine with a nucleophile (Nu⁻) will selectively yield 5-bromo-4-nucleophile-pyridin-3-amine, with the chloro group being displaced.
Electrophilic Aromatic Substitution on Pyridine Systems (if applicable, e.g., nitration)
Electrophilic Aromatic Substitution (EAS) reactions, such as nitration or halogenation, are generally very difficult to perform on pyridine. masterorganicchemistry.com The electronegative nitrogen atom makes the ring electron-deficient, deactivating it towards attack by electrophiles. masterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation that is even more strongly deactivated.
For this compound, the ring is exceptionally deactivated towards EAS due to the cumulative electron-withdrawing effects of:
The protonated ring nitrogen.
The two deactivating halogen substituents. libretexts.org
The protonated C3-ammonium group (-NH₃⁺).
Consequently, electrophilic aromatic substitution is not a viable or synthetically useful transformation pathway for this compound. Even in its free base form, the strong deactivating influence of the ring nitrogen and halogens would likely counteract the activating effect of the C3-amino group, rendering the system highly unreactive towards electrophiles.
Organometallic Reactivity and Carbon-Carbon Bond Formation
In contrast to its inertness towards EAS, the halogen substituents on 5-bromo-4-chloropyridin-3-amine make it an excellent substrate for organometallic cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) generally follows the order of bond strength: C-Cl < C-Br < C-I. baranlab.org The weaker C-Br bond will undergo oxidative addition to the metal catalyst much more readily than the stronger C-Cl bond.
This differential reactivity provides a powerful tool for selective functionalization. For 5-bromo-4-chloropyridin-3-amine, the C5-Br bond is the preferred site for cross-coupling reactions, leaving the C4-Cl bond untouched. This orthogonality allows for sequential, site-selective modifications. For instance, a Suzuki coupling could be performed at C5, followed by a nucleophilic aromatic substitution at C4. This dual reactivity makes the compound a versatile building block in medicinal and materials chemistry. atomfair.com
| Reaction Name | Reagents | Reactive Site | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C5 (Displacement of -Br) | C-C (Aryl) |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C5 (Displacement of -Br) | C-C (Alkynyl) |
| Heck Coupling | Alkene, Pd catalyst, Base | C5 (Displacement of -Br) | C-C (Alkenyl) |
| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | C5 (Displacement of -Br) | C-C |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C5 (Displacement of -Br) | C-N |
Redox Chemistry of the Pyridine Nucleus and Substituents
The redox chemistry of 5-bromo-4-chloropyridin-3-amine involves both the pyridine nitrogen and the halogen substituents.
The lone pair of electrons on the pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is a common strategy in medicinal chemistry to modify the electronic and solubility properties of a molecule. acs.org
The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or urea-hydrogen peroxide. acs.orgorganic-chemistry.org The rate and success of N-oxidation are influenced by the electronic nature of the pyridine ring. More basic amines are more readily oxidized by electrophilic oxidants. acs.org The electron-donating amino group at the C3 position in 5-bromo-4-chloropyridin-3-amine increases the basicity of the pyridine nitrogen, facilitating its oxidation.
The resulting N-oxide is a versatile intermediate. The N-oxide functionality activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack. This allows for subsequent functionalization, such as halogenation or amination, which might not be possible on the parent pyridine. researchgate.netnih.gov
The carbon-halogen bonds in 5-bromo-4-chloropyridin-3-amine can be cleaved through reductive processes, a reaction known as hydrodehalogenation. This is often accomplished via catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org
A key aspect of this process is the potential for selectivity. C-Br bonds are generally reduced more readily and under milder conditions than C-Cl bonds. organic-chemistry.org This differential reactivity allows for the selective removal of the bromine atom at the C5 position while retaining the chlorine at C4.
Selective Reduction Example:
Reactant: 5-bromo-4-chloropyridin-3-amine
Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C), controlled conditions
Expected Major Product: 4-chloropyridin-3-amine
Expected Minor Product/Byproduct (under harsher conditions): Pyridin-3-amine
This selective dehalogenation serves as a useful synthetic tool, unmasking a C-H bond at a specific position after the halogen has served its purpose, for instance, as a blocking group or a handle for cross-coupling. organic-chemistry.org
Mechanistic Investigations of Pyridine Reactivity
Under strong basic conditions, dihalopyridines can undergo elimination reactions to form highly reactive "pyridyne" (or dehydropyridine) intermediates, which are heterocyclic analogues of benzyne. The treatment of a dihalopyridine with a strong base, such as sodium amide (NaNH₂) or lithium amides, can lead to deprotonation adjacent to a halogen, followed by the loss of a halide to form the pyridyne triple bond. nih.gov
For a substrate like 5-bromo-4-chloropyridin-3-amine, the presence of an amino group complicates this picture, but the core principle of hetaryne formation from the dihalo-scaffold is relevant. The formation of a 4,5-pyridyne from a precursor like 4,5-dihalopyridine would be theoretically possible. However, the generation of a 3,4-pyridyne from a 3,4-dihalopyridine is a more studied pathway. nih.gov
Research on substituted 3,4-dihalopyridines has shown that substituents can influence the structure and reactivity of the pyridyne intermediate. This "aryne distortion" model suggests that electron-withdrawing groups can polarize the pyridyne's triple bond, directing the regioselectivity of subsequent nucleophilic attack. nih.gov For example, when a 3,4-pyridyne is generated, a nucleophile (such as an amine) can add to either the C3 or C4 position. The presence and position of other substituents, like the remaining halogen or the amino group, would be expected to govern the site of addition, leading to specific isomers of the product. nih.gov
Role of the Amine Functionality in Catalysis and Reaction Pathways3.5.3. Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders3.5.4. Trapping Experiments and Spectroscopic Monitoring of Intermediates
A table of the chemical compound mentioned is provided below as requested.
Role As a Key Intermediate in Complex Molecule Synthesis
Precursor in the Construction of Advanced Heterocyclic Scaffolds
The compound is an ideal starting material for synthesizing fused heterocyclic systems, where the pyridine (B92270) ring is annulated with additional rings. This is achieved by leveraging the existing functional groups to form new carbon-heteroatom or carbon-carbon bonds.
Annulation, or ring-forming, reactions are a primary method for constructing fused heterocycles from the 5-bromo-4-chloropyridin-3-amine (B1524581) core. The vicinal amino and chloro groups (at positions 3 and 4) are particularly well-suited for the formation of a new fused ring. For instance, condensation reactions with bifunctional reagents can lead to the creation of fused pyrazine, pyrimidine (B1678525), or diazepine (B8756704) systems. The general strategy involves the amino group acting as a nucleophile and the chlorine atom serving as a leaving group in a subsequent intramolecular nucleophilic aromatic substitution (SNAr) step.
Table 1: Potential Annulation Reactions
| Reagent Type | Resulting Fused Ring System | Reaction Description |
|---|---|---|
| α-Diketones | Pyrido[3,4-b]pyrazines | Condensation of the amine with one carbonyl, followed by intramolecular cyclization and aromatization. |
| β-Ketoesters | Pyrido[3,4-b]pyridinones | Initial amide formation or condensation followed by an intramolecular cyclization. |
| α,β-Unsaturated ketones | Tetrahydropyrido-fused systems | Michael addition of the amine followed by intramolecular cyclization. |
Beyond simple annulation, the title compound facilitates the synthesis of more complex, poly-substituted fused pyridines. google.commdpi.com The bromine atom at position 5 provides a reactive handle for introducing additional substituents before or after the initial ring fusion event. This allows for the decoration of the newly formed bicyclic or polycyclic scaffold. For example, a Suzuki or Stille coupling could be performed at the 5-position to add an aryl or other carbon-based group, followed by a cyclization reaction involving the 3-amino and 4-chloro positions to yield a highly functionalized, fused pyridine system. mdpi.com
Building Block for Divergent Synthetic Pathways
Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. The distinct reactivity of the two halogen atoms on 5-bromo-4-chloropyridin-3-amine makes it an excellent template for such strategies.
The difference in reactivity between a C-Br bond and a C-Cl bond in palladium-catalyzed cross-coupling reactions is the cornerstone of iterative diversification strategies. mdpi.com The C-Br bond is generally more reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Cl bond. This chemoselectivity allows for sequential, site-selective functionalization.
A typical divergent strategy would involve:
Step 1: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the more reactive 5-bromo position.
Step 2: A second, distinct cross-coupling reaction at the less reactive 4-chloro position, often requiring more forcing conditions (e.g., stronger activating ligands, higher temperatures).
Step 3: Modification of the 3-amino group via acylation, alkylation, or diazotization to introduce a third point of diversity.
This stepwise approach allows for the controlled and independent introduction of three different substituents around the pyridine core.
Functional group interconversion (FGI) further expands the synthetic utility of the 5-bromo-4-chloropyridin-3-amine core. Each of the three functional groups can be transformed into other functionalities, opening up new reaction pathways.
Amino Group (C3-NH2): The amine can be converted into a variety of other groups. For example, a Sandmeyer reaction, following diazotization, can replace the amino group with a hydroxyl, cyano, or another halogen. Acylation can form amides, which can alter the electronic properties of the ring or act as directing groups.
Halogen Atoms (C4-Cl, C5-Br): Besides cross-coupling, the halogens can be subjected to other transformations. Nucleophilic aromatic substitution (SNAr) at the 4-position can be facilitated by the electron-withdrawing nature of the pyridine nitrogen, allowing displacement of the chloride by nucleophiles like alkoxides or amines. The bromide can be converted to an organometallic species via metal-halogen exchange.
Table 2: Representative Functional Group Interconversions
| Position | Initial Group | Reagents / Reaction | Converted Group |
|---|
Application in the Synthesis of Specific Compound Classes (e.g., biaryls, advanced heterocycles)
The synthetic methodologies described above make 5-bromo-4-chloropyridin-3-amine hydrochloride a valuable precursor for specific classes of high-value compounds.
The synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science, can be readily achieved. google.com Palladium-catalyzed Suzuki coupling of the 5-bromo position with an arylboronic acid would yield a 5-aryl-4-chloropyridin-3-amine intermediate. mdpi.comuzh.ch This product could then be used in a subsequent reaction at the 4-chloro position to generate a more complex, unsymmetrical biaryl or teraryl system.
Furthermore, the compound is a key starting point for a multitude of advanced heterocycles. As detailed in section 4.1.1, reactions that form new rings fused to the pyridine core can generate structures such as:
Pyrido[3,4-b]pyrazines: Important scaffolds in medicinal chemistry.
Thieno[3,4-c]pyridines: Formed through reactions that build a thiophene (B33073) ring.
Pyrrolo[3,4-c]pyridines: Constructed via strategies that form a fused pyrrole (B145914) ring.
These fused systems are often investigated for their biological activity and electronic properties.
Theoretical and Computational Chemistry of 5 Bromo 4 Chloropyridin 3 Amine Hydrochloride
Electronic Structure and Reactivity Predictions
The arrangement of electrons and the resulting charge distribution are fundamental to the chemical reactivity of 5-bromo-4-chloropyridin-3-amine (B1524581) hydrochloride. Computational models are invaluable tools for elucidating these characteristics.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For a molecule like 5-bromo-4-chloropyridin-3-amine hydrochloride, DFT calculations can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles.
Based on studies of similar halogenated aminopyridine structures, the pyridine (B92270) ring is expected to be nearly planar. nih.govresearchgate.net The presence of the bulky bromine and chlorine atoms, along with the aminium group (-NH3+), will induce some steric strain, potentially causing minor deviations from planarity. The protonation of the amino group to form the hydrochloride salt significantly alters the electronic distribution and geometry compared to the free amine.
The bond lengths within the pyridine ring are anticipated to be intermediate between typical single and double bonds, characteristic of an aromatic system. The C-Br and C-Cl bond lengths will be influenced by the electronic effects of the other substituents. The C-N bond of the aminium group is expected to have single-bond character.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Molecules.
| Parameter | Predicted Value Range |
|---|---|
| C-C Bond Length (ring) | 1.38 - 1.40 Å |
| C-N Bond Length (ring) | 1.33 - 1.35 Å |
| C-Br Bond Length | ~1.88 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length (amine) | ~1.46 Å |
| N-H Bond Length (amine) | ~1.02 Å |
| C-C-C Bond Angle (ring) | 118° - 121° |
Note: These are predicted values based on computational studies of similar substituted pyridines and are subject to variation based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide a powerful indication of a molecule's electrophilic and nucleophilic sites. youtube.com
For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing halogen substituents. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of multiple functional groups—the electron-donating aminium group and the electron-withdrawing halogens—will modulate this energy gap. rsc.org FMO analysis can help predict how the molecule will interact with other reagents; the HOMO governs reactions with electrophiles, while the LUMO governs reactions with nucleophiles.
Table 2: Conceptual Global Reactivity Descriptors.
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
These descriptors can be calculated from the HOMO and LUMO energies obtained from DFT calculations. mdpi.comdntb.gov.ua
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying the electrophilic and nucleophilic regions of a molecule, which are crucial for understanding intermolecular interactions. acs.org
In an MEP map of this compound, distinct regions of positive and negative potential would be observed:
Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, are expected around the pyridine ring nitrogen and the electronegative chlorine and bromine atoms. These sites are susceptible to electrophilic attack and can act as hydrogen bond acceptors.
Positive Potential (Blue): Regions of high positive potential, indicating electron-poor areas, are expected around the hydrogen atoms of the protonated aminium group (-NH3+). This makes the aminium group a strong hydrogen bond donor.
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound over time. nih.govresearchgate.net While the pyridine ring itself is rigid, conformational freedom exists primarily in the rotation of the aminium group around the C-N bond.
MD simulations would reveal the preferred orientations of the aminium group and the energy barriers associated with its rotation. These simulations also provide insights into the molecule's vibrational motions and how it interacts with its environment, such as solvent molecules. The results of such simulations are important for understanding how the molecule might fit into a receptor site in a biological system. ucl.ac.ukacs.org
Intermolecular Interactions and Crystal Packing Studies
In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this arrangement is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant.
The hydrochloride salt structure, with its protonated aminium group (-NH3+) and a chloride counter-ion (Cl-), creates a robust platform for extensive hydrogen bonding. mdpi.comacs.org Based on crystal structures of similar aminopyridine hydrochlorides, a complex and well-defined hydrogen bonding network is expected. nih.govresearchgate.net
The primary hydrogen bond donors are the three hydrogen atoms of the aminium group. The primary acceptors are the chloride ion and the nitrogen atom of the pyridine ring. This would likely lead to the formation of strong N-H+···Cl- and N-H+···N interactions. nih.govresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-2-chloropyrimidin-4-amine |
Investigation of Halogen Bonding and Other Non-Covalent Interactions
The presence of bromine and chlorine atoms on the pyridine ring of this compound makes it a prime candidate for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. Computational methods are invaluable for elucidating the nature and strength of these interactions.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the electronic distribution around the halogen atoms. These calculations can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which is crucial for halogen bonding. The strength of these bonds can be quantified by calculating interaction energies, which are corrected for basis set superposition error (BSSE) to ensure accuracy.
In addition to halogen bonds, other non-covalent interactions play a significant role in the supramolecular assembly of this compound. These include hydrogen bonds, arising from the amine group and the hydrochloride proton, and π-π stacking interactions between the aromatic pyridine rings. Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these interactions, providing a comprehensive picture of the intermolecular forces at play.
Table 1: Calculated Interaction Energies for Non-Covalent Interactions in a Putative Dimer of this compound
| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C–Br···N | 3.10 | -3.5 |
| Halogen Bond | C–Cl···O | 3.25 | -2.1 |
| Hydrogen Bond | N–H···Cl⁻ | 2.90 | -8.2 |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational analysis, as specific experimental or computational studies on this compound are not publicly available.
Prediction of Polymorphism and Crystallization Behavior
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Computational methods are increasingly used to predict the potential polymorphs of a compound before they are discovered experimentally.
Crystal structure prediction (CSP) is a powerful computational technique used to identify the most stable crystal packing arrangements for a given molecule. This is typically achieved through a systematic search of the potential energy surface, using force fields or more accurate quantum mechanical methods to rank the stability of different predicted crystal structures. The results of a CSP study can provide a landscape of possible polymorphs and their relative energies.
The crystallization behavior of this compound can also be investigated using computational approaches. Molecular dynamics (MD) simulations can be used to model the early stages of nucleation and crystal growth from a solution. By simulating the behavior of many molecules in a solvent box, it is possible to observe how they aggregate and organize into a crystalline lattice. These simulations can provide insights into the factors that control crystal morphology and the kinetics of crystallization.
Table 2: Predicted Polymorphs of this compound from Crystal Structure Prediction
| Polymorph | Space Group | Relative Energy (kJ/mol) | Calculated Density (g/cm³) |
|---|---|---|---|
| Form I | P2₁/c | 0.0 | 1.85 |
| Form II | P-1 | 1.2 | 1.82 |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from a Crystal Structure Prediction study. No specific studies on the polymorphism of this compound are publicly available.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-bromo-4-chloropyridin-3-amine (B1524581) hydrochloride in solution.
Advanced 2D NMR Techniques for Connectivity and Regiochemical Assignments
To confirm the intricate connectivity and regiochemistry of 5-bromo-4-chloropyridin-3-amine hydrochloride, a suite of two-dimensional (2D) NMR experiments would be essential. wikipedia.orgharvard.edupbsiddhartha.ac.in These techniques distribute NMR signals across two frequency axes, resolving overlapping peaks that are common in 1D spectra of complex molecules and revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): A homonuclear COSY experiment would be used to identify proton-proton (¹H-¹H) scalar couplings. wikipedia.org For this molecule, it would definitively show the coupling between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and heteronuclei, typically ¹³C or ¹⁵N. wikipedia.org This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons, including those bonded to the bromine, chlorine, and amino groups, by observing their correlations with the aromatic protons.
Total Correlation Spectroscopy (TOCSY): A TOCSY experiment can reveal all protons within a spin system. nih.gov In this case, it would further confirm the relationship between the two aromatic protons.
These combined techniques would provide a complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine ring.
Dynamic NMR Studies for Conformational Fluxionality
The rotational barrier around the C3-NH₂ bond in this compound could give rise to conformational isomers. researchgate.net This dynamic process can be investigated using variable temperature (VT) NMR studies. At low temperatures, the rotation around the C-N bond might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. researchgate.net By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy barrier for this rotational process. researchgate.net Such studies provide valuable insight into the molecule's conformational flexibility.
Chemical Shift Anisotropy and Its Relation to Electronic Environment
In the solid state, the chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field, a phenomenon known as chemical shift anisotropy (CSA). protein-nmr.org.uk The electronic environment around a nucleus is typically not spherically symmetrical, leading to this anisotropic effect. protein-nmr.org.uk For this compound, the CSA of the pyridine ring carbons and the nitrogen atoms would be particularly informative.
The magnitude and orientation of the CSA tensor are highly sensitive to the local electronic structure. rsc.org The electron-withdrawing effects of the bromine and chlorine atoms, combined with the electron-donating amino group, create a highly polarized electronic environment within the pyridine ring. Solid-state NMR experiments, often employing magic-angle spinning (MAS) to average out the anisotropy and obtain high-resolution spectra, can be used to measure the principal values of the CSA tensor. protein-nmr.org.uk These experimental values can then be compared with theoretical calculations (e.g., using density functional theory, DFT) to provide a detailed understanding of the electronic distribution within the molecule.
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not available, the analysis of a closely related compound, 5-bromo-2-chloropyrimidin-4-amine, provides a strong basis for predicting its structural features. nih.govresearchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The crystal structure of 5-bromo-2-chloropyrimidin-4-amine reveals a planar pyrimidine (B1678525) ring. nih.govresearchgate.net It is expected that the pyridine ring in this compound would also be essentially planar. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-Br and C-Cl bond lengths will be consistent with those observed in other halogenated aromatic systems. The C-N bond of the amino group will have partial double bond character due to resonance with the aromatic ring. The protonation of the pyridine nitrogen to form the hydrochloride salt will lead to a slight elongation of the adjacent C-N bonds and a widening of the C-N-C bond angle within the ring compared to the free base.
Below is a table of selected crystallographic data for the analogous compound, 5-bromo-2-chloropyrimidin-4-amine. nih.govresearchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.0297 (1) |
| b (Å) | 8.1542 (2) |
| c (Å) | 13.4163 (3) |
| β (°) | 90.491 (2) |
| V (ų) | 659.62 (2) |
Crystal Packing Analysis and Supramolecular Assembly
The crystal packing of this compound will be governed by a combination of non-covalent interactions, including hydrogen bonds, and potentially halogen bonds. mdpi.comnih.gov In the crystal structure of 5-bromo-2-chloropyrimidin-4-amine, molecules are linked by N-H···N hydrogen bonds to form inversion dimers. nih.govresearchgate.net These dimers are further connected by another set of N-H···N hydrogen bonds, creating a two-dimensional supramolecular network. nih.govresearchgate.net
Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Tracing
Mass spectrometry serves as a powerful tool for real-time monitoring of chemical reactions and for tracing mechanistic pathways by identifying transient intermediates. For a compound like this compound, these techniques are invaluable in understanding its synthesis and degradation processes.
High-Resolution Mass Spectrometry for Accurate Mass Determination of Reaction Intermediates
High-resolution mass spectrometry (HRMS) provides unequivocal identification of reaction intermediates by measuring the mass-to-charge ratio (m/z) with high precision. This accuracy allows for the determination of elemental compositions, which is critical in distinguishing between species with the same nominal mass. In the synthesis of 5-bromo-4-chloropyridin-3-amine, various intermediates can be proposed, and their presence can be confirmed or refuted using HRMS.
Table 1: Plausible Reaction Intermediates in the Synthesis of 5-bromo-4-chloropyridin-3-amine and their Theoretical Exact Masses.
| Intermediate Name | Molecular Formula | Theoretical Exact Mass (m/z) |
| 4-chloropyridin-3-amine | C₅H₅ClN₂ | 128.0141 |
| 5-bromo-4-chloropyridin-3-amine | C₅H₄BrClN₂ | 206.9246 |
| Protonated 5-bromo-4-chloropyridin-3-amine | C₅H₅BrClN₂⁺ | 207.9324 |
Note: The exact mass is calculated for the most abundant isotopes.
The ability to detect these intermediates at low concentrations allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with HRMS analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) are instrumental in these studies.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. For this compound, these methods are essential for confirming its structure and understanding the electronic effects of the substituent groups on the pyridine ring.
Based on established literature for similar halogenated and aminated pyridines, the vibrational spectrum of this compound can be predicted. core.ac.uknih.gov The presence of the amine group, the pyridine ring, and the carbon-halogen bonds will give rise to characteristic vibrational modes.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
| Functional Group/Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-H stretching (amine salt) | 3200 - 2800 | IR, Raman |
| Aromatic C-H stretching | 3100 - 3000 | IR, Raman |
| C=C and C=N ring stretching | 1650 - 1400 | IR, Raman |
| N-H bending (amine salt) | 1600 - 1500 | IR |
| C-N stretching | 1350 - 1250 | IR, Raman |
| C-Cl stretching | 800 - 600 | IR, Raman |
| C-Br stretching | 700 - 500 | IR, Raman |
Note: These are approximate ranges and can be influenced by the specific electronic and structural environment of the molecule.
Correlating Vibrational Modes with Electronic and Structural Features
The positions and intensities of the vibrational bands are sensitive to the electronic environment within the molecule. The electron-withdrawing effects of the bromine and chlorine atoms, combined with the electron-donating nature of the amine group, create a unique electronic distribution in the pyridine ring. This distribution influences the bond strengths and, consequently, the vibrational frequencies.
For instance, the C=C and C=N stretching frequencies of the pyridine ring are expected to be shifted compared to unsubstituted pyridine due to the electronic perturbations of the substituents. researchgate.netrsc.org Density Functional Theory (DFT) calculations are often employed to compute the theoretical vibrational spectra of such molecules. mostwiedzy.pl These calculations, when correlated with experimental IR and Raman data, provide a powerful approach to assign the observed vibrational modes and to gain a deeper understanding of the molecule's structure and bonding. The hydrochloride form of the amine will also significantly impact the N-H stretching and bending modes, typically shifting them to lower and higher frequencies, respectively, compared to the free amine.
By combining high-resolution mass spectrometry with vibrational spectroscopy and theoretical calculations, a comprehensive structural and electronic picture of this compound can be constructed, providing a solid foundation for understanding its chemical properties and reactivity.
Future Directions in the Chemical Research of 5 Bromo 4 Chloropyridin 3 Amine Hydrochloride
Development of Novel and Sustainable Synthetic Routes (e.g., greener chemistry approaches)
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. Future research on 5-bromo-4-chloropyridin-3-amine (B1524581) hydrochloride will likely focus on developing greener and more sustainable synthetic routes. Traditional methods for the synthesis of pyridine (B92270) derivatives often involve hazardous reagents and solvents. rasayanjournal.co.inresearchgate.net Green chemistry approaches aim to mitigate these issues by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. ijarsct.co.in
Key areas for development include:
Catalytic Systems: The exploration of novel catalysts, including biocatalysts, could lead to milder reaction conditions and higher selectivity, reducing the need for harsh chemicals. ijarsct.co.in
Alternative Solvents: A shift towards water-based reactions or the use of biodegradable ionic liquids can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.inijarsct.co.in
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. rasayanjournal.co.innih.gov Microwave-assisted synthesis, in particular, has been recognized as a valuable tool in green chemistry for the preparation of pyridine derivatives. nih.gov
Solvent-Free Reactions: The development of solid-state or mechanochemical methods would eliminate the need for solvents altogether, representing a significant advancement in sustainable synthesis. ijarsct.co.in
| Green Chemistry Approach | Potential Benefits for Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions. ijarsct.co.in |
| Aqueous-phase/Ionic Liquids | Reduced use of toxic organic solvents. rasayanjournal.co.inijarsct.co.in |
| Microwave/Ultrasound | Faster reaction rates, higher yields, reduced by-products. rasayanjournal.co.innih.gov |
| Solvent-free Mechanochemistry | Elimination of solvent waste. ijarsct.co.in |
Exploration of Undiscovered Reactivity Patterns and Chemistries
The existing halogen substituents on 5-bromo-4-chloropyridin-3-amine hydrochloride offer numerous possibilities for further functionalization. Future research will delve into uncovering new reactivity patterns to generate a diverse library of derivatives.
A significant challenge in pyridine chemistry has been the selective functionalization at the 3-position (meta-position). nih.govchemrxiv.orgchemrxiv.orgresearchgate.net Recent advancements have demonstrated novel strategies for 3-selective halogenation of pyridines by temporarily dearomatizing the ring, transforming it into a more reactive intermediate. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netorgsyn.org One such approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for regioselective halogenation under mild conditions. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net
Future studies could adapt these methodologies to introduce additional functionalities onto the this compound core. For instance, exploring the differential reactivity of the C-Br versus C-Cl bonds in cross-coupling reactions or investigating novel metalation-trapping sequences could unlock new synthetic pathways. nih.gov
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of reactions involving this compound.
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the formation and consumption of intermediates, catalyst behavior, and reaction kinetics. aps.orgacs.orgacs.orgfrontiersin.org For example, surface-enhanced infrared absorption spectroscopy (SEIRAS) has been used to identify adsorbed intermediates in pyridine-mediated electrochemical reactions. acs.org Similarly, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been employed to study the interaction of pyridine species with electrode surfaces. acs.org
By applying these techniques, researchers can gain valuable insights into:
The precise role of catalysts and reagents.
The structure of transient intermediates.
The factors governing regioselectivity.
This knowledge will enable the rational design of more efficient and selective synthetic protocols.
Computational Design and Prediction of New Derivatives with Tuned Reactivity
Computational chemistry has become an indispensable tool in modern chemical research. Future investigations will increasingly rely on computational methods to design and predict the properties of new derivatives of this compound.
Quantum chemistry calculations can be used to study the electronic structure and reactivity of the molecule, providing insights into its behavior in different chemical environments. chemrxiv.org For instance, computational studies have been used to understand the mechanism and regioselectivity of Zincke imine halogenation. chemrxiv.org This predictive power can be harnessed to:
Screen virtual libraries of potential derivatives for desired electronic or steric properties.
Predict the outcome of unknown reactions, thereby guiding experimental efforts.
Design molecules with fine-tuned reactivity for specific applications.
This synergy between computational prediction and experimental validation will accelerate the discovery of novel compounds with tailored functionalities.
| Computational Application | Research Goal |
| Mechanistic Studies | Elucidate reaction pathways and selectivity. chemrxiv.org |
| Virtual Screening | Identify derivatives with desired properties. |
| Predictive Reactivity | Guide the design of new synthetic transformations. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. uc.ptmdpi.com The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms represents a significant future direction.
Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.netvcu.edu This technology is particularly well-suited for multistep syntheses, enabling the telescoping of reaction sequences without the need for isolating intermediates. uc.pt
The combination of flow chemistry with automated purification and analysis can create high-throughput synthesis platforms for generating libraries of derivatives for screening purposes. Furthermore, automated synthesis has been successfully applied to the preparation of radiolabeled pyridine derivatives, highlighting the potential for creating specialized probes for various applications. nih.gov The adoption of these technologies will not only enhance the efficiency of research but also facilitate the transition from laboratory-scale synthesis to industrial production. vcu.edu
Q & A
How can researchers optimize the synthesis of 5-bromo-4-chloropyridin-3-amine hydrochloride to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization can be achieved using Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, reagent stoichiometry, reaction time). For example, fractional factorial designs reduce the number of trials while identifying critical factors. Orthogonal purification methods, such as recrystallization in mixed solvents (e.g., ethanol/water), can enhance purity. Evidence from similar pyridine derivatives suggests that halogenated intermediates may require inert atmospheres to prevent side reactions .
What advanced analytical techniques are recommended for characterizing this compound in complex mixtures?
Level: Basic
Methodological Answer:
Combine hyphenated techniques like LC-MS or GC-MS to resolve co-eluting impurities. For structural confirmation, use 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns, particularly for distinguishing regioisomers. Quantify trace impurities via HPLC with diode-array detection (DAD) coupled with statistical validation (e.g., repeatability tests across ≥3 batches) .
How can computational methods elucidate the reaction mechanisms of this compound in cross-coupling reactions?
Level: Advanced
Methodological Answer:
Employ density functional theory (DFT) to model transition states and intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Pair computational results with kinetic isotope effect (KIE) studies to validate proposed mechanisms. For example, deuterium labeling at reactive sites (e.g., amine groups) can clarify rate-determining steps. Integrate findings with experimental data to refine catalytic systems .
How should researchers address contradictory data in stability studies of this compound under varying storage conditions?
Level: Advanced
Methodological Answer:
Apply multivariate analysis (e.g., PCA or PLS regression) to identify environmental factors (humidity, light, temperature) causing discrepancies. Conduct accelerated stability testing (40°C/75% RH for 6 months) with parallel control batches. Cross-validate results using mass spectrometry imaging (MSI) to detect localized degradation products in solid-state samples .
What strategies improve reproducibility in catalytic applications of this compound?
Level: Advanced
Methodological Answer:
Implement in situ reaction monitoring (e.g., ReactIR or PAT tools) to track intermediate formation in real time. Use high-throughput screening (HTS) to assess catalyst libraries under standardized conditions. Establish a feedback loop between experimental data and microkinetic modeling to refine reaction parameters iteratively .
What safety protocols are critical when handling this compound in aqueous environments?
Level: Basic
Methodological Answer:
Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood to mitigate inhalation risks. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Store in amber glass under nitrogen to prevent hydrolysis. Refer to SDS guidelines for halogenated amines, which highlight risks of exothermic decomposition upon contact with strong oxidizers .
How can decomposition pathways of this compound be systematically studied?
Level: Advanced
Methodological Answer:
Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile degradation products. Use ab initio molecular dynamics (AIMD) simulations to predict bond cleavage under thermal stress. Validate experimentally via accelerated aging studies with periodic sampling for HPLC-UV/Vis analysis. For photodegradation, employ controlled UV exposure chambers with actinometric calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
